

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1586602

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This guide provides a comprehensive technical overview of **4'-Chloro-3'-(trifluoromethyl)acetophenone**, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering insights grounded in established scientific principles and experimental validation.

Section 1: Core Molecular and Physicochemical Profile

4'-Chloro-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that has garnered significant interest in the field of drug discovery and development. Its unique molecular architecture, featuring both a chloro and a trifluoromethyl group, imparts desirable pharmacokinetic properties to parent molecules.

1.1. Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and identity details for **4'-Chloro-3'-(trifluoromethyl)acetophenone** are summarized below.

Identifier	Value	Source
IUPAC Name	1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone	PubChem[1]
CAS Number	129825-11-2	Sigma-Aldrich, Santa Cruz Biotechnology, TCI Chemicals, CookeChem, ChemicalBook[2][3][4]
Molecular Formula	C ₉ H ₆ ClF ₃ O	PubChem, Sigma-Aldrich, Santa Cruz Biotechnology, CookeChem, ChemicalBook[1][2][3][4]
Molecular Weight	222.59 g/mol	PubChem, Sigma-Aldrich, CookeChem, ChemicalBook[1][3][4]
Canonical SMILES	<chem>CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F</chem>	PubChem[1]
InChI Key	UYNMUXTXDHJBEN-UHFFFAOYSA-N	PubChem, Sigma-Aldrich[1]
Synonyms	5-Acetyl-2-chlorobenzotrifluoride	TCI Chemicals, ChemicalBook[4]

1.2. Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. These properties are crucial for designing synthetic routes, purification protocols, and formulation strategies.

Property	Value	Source
Appearance	White to almost white powder or crystal	TCI Chemicals, ChemicalBook, Chem-Impex[4]
Melting Point	60-64 °C	ChemicalBook, Chem-Impex, Parchem[4][5]
Boiling Point (Predicted)	236.6 ± 35.0 °C	ChemicalBook[4]
Density (Predicted)	1.337 ± 0.06 g/cm ³	ChemicalBook[4]
Solubility	Soluble in Methanol	ChemicalBook[4]
XLogP3	3.8	PubChem[1]

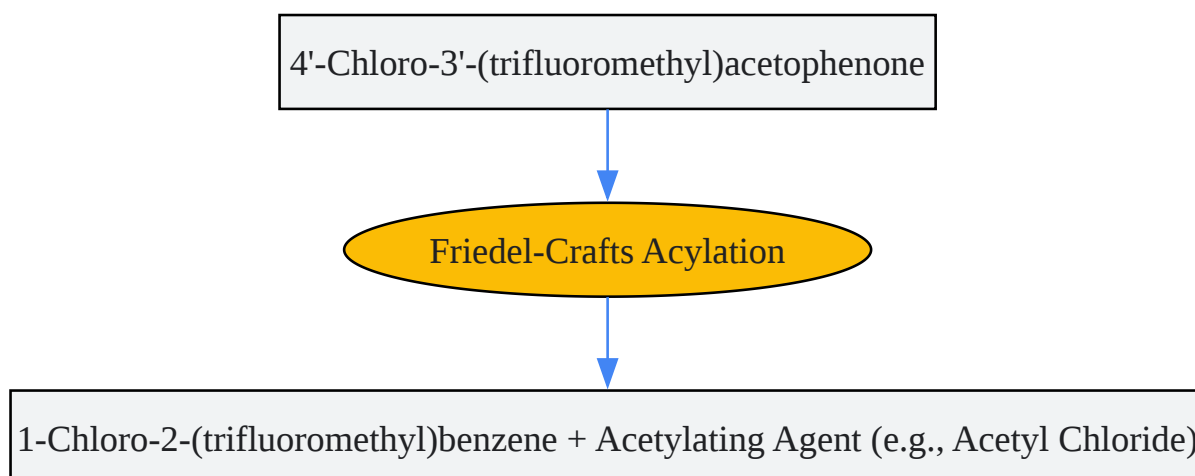
The trifluoromethyl group is a key pharmacophore that can significantly enhance the lipophilicity and metabolic stability of drug candidates.[6] The presence of both the chloro and trifluoromethyl substituents on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of **4'-Chloro-3'-(trifluoromethyl)acetophenone** is a critical aspect for its application. While various synthetic routes exist, a common approach involves the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.

2.1. Retrosynthetic Analysis

A logical approach to designing the synthesis is to disconnect the acetyl group from the aromatic ring, identifying the key starting materials.



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Caption: Retrosynthetic analysis for the synthesis of the target molecule.

2.2. Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis. Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- 1-Chloro-2-(trifluoromethyl)benzene
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
- **Catalyst Suspension:** To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride at 0 °C (ice bath) with stirring.
- **Acylation Agent Addition:** Slowly add acetyl chloride to the stirred suspension at 0 °C.
- **Substrate Addition:** Add a solution of 1-chloro-2-(trifluoromethyl)benzene in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.
- **Workup:** Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality in Experimental Choices:

- **Anhydrous Conditions:** The Lewis acid catalyst, AlCl_3 , is highly hygroscopic and reacts violently with water. Maintaining anhydrous conditions is crucial for the reaction's success.
- **Low-Temperature Addition:** The Friedel-Crafts acylation is an exothermic reaction. Slow, controlled addition at low temperatures prevents side reactions and ensures regioselectivity.
- **Aqueous Workup:** The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

Section 3: Applications in Research and Development

4'-Chloro-3'-(trifluoromethyl)acetophenone is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

3.1. Pharmaceutical Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[7] The trifluoromethyl group often enhances drug efficacy and metabolic stability. For example, it is a key intermediate in the synthesis of certain kinase inhibitors used in oncology. Sorafenib, a multi-kinase inhibitor, incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety.



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Caption: Workflow from building block to active pharmaceutical ingredient.

3.2. Agrochemicals

It is also utilized in the formulation of agrochemicals, including herbicides and pesticides, to improve crop protection and yield.[6][7] The halogen and trifluoromethyl substituents can contribute to the molecule's potency and environmental persistence.

3.3. Materials Science

In materials science, this compound is used in the development of specialty polymers and coatings, imparting improved chemical resistance and durability.[\[6\]](#)[\[7\]](#)

3.4. Analytical Chemistry

As a reagent, it can be employed in various analytical methods to aid in the detection and quantification of other chemical substances in complex mixtures.[\[6\]](#)[\[7\]](#)

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4'-Chloro-3'-(trifluoromethyl)acetophenone**.

4.1. Hazard Identification

Based on GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[\[1\]](#)

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H302, H315, H319
- Precautionary Statements: P264, P270, P301+P312, P302+P352, P305+P351+P338, P501

4.2. Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[4\]](#) Keep away from oxidizing agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586602#molecular-weight-of-4-chloro-3-trifluoromethyl-acetophenone]

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